molecular formula C9H9Cl2NO2 B1596375 Ethyl 4-amino-3,5-dichlorobenzoate CAS No. 74878-31-2

Ethyl 4-amino-3,5-dichlorobenzoate

Cat. No.: B1596375
CAS No.: 74878-31-2
M. Wt: 234.08 g/mol
InChI Key: MIDALAPASRDTOZ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3,5-dichlorobenzoate (CAS: BD82499, Molecular Formula: C₉H₉Cl₂NO₂) is an aromatic ester characterized by an ethyl ester group attached to a benzoate ring substituted with an amino group at the para position and chlorine atoms at the 3 and 5 positions. This substitution pattern confers unique electronic and steric properties, making the compound a subject of interest in medicinal chemistry and organic synthesis. Its structural features—such as electron-withdrawing chlorine atoms and the nucleophilic amino group—facilitate diverse chemical reactivity and interactions with biological targets .

Preparation Methods

One common approach for preparing ethyl 4-amino-3,5-dichlorobenzoate involves starting from 3,5-dichlorobenzoic acid or its ethyl ester, followed by introduction of the amino group at the 4-position.

Stepwise Process:

  • Esterification of 3,5-dichlorobenzoic acid:
    3,5-Dichlorobenzoic acid is converted to its ethyl ester by reaction with ethanol under reflux conditions, often with acid catalysis. This step yields ethyl 3,5-dichlorobenzoate as an intermediate.

  • Nitration and Reduction to Introduce Amino Group:
    The 4-position amino group is typically introduced by nitration of the ester to form ethyl 4-nitro-3,5-dichlorobenzoate, followed by catalytic hydrogenation or chemical reduction of the nitro group to the amino group, yielding this compound.

  • Alternative Direct Amination:
    Some methods involve direct amination of 4-halo-3,5-dichlorobenzoate derivatives using amines under suitable conditions, but these are less common due to regioselectivity challenges.

Preparation via Reaction of 4-Amino-3,5-dichlorobenzoic Acid Chloride with Ethanol

A detailed patent (US3066167A) describes preparation of substituted benzoate esters and amides starting from 4-amino-3,5-dichlorobenzoic acid derivatives:

  • Formation of Acid Chloride:
    4-amino-3,5-dichlorobenzoic acid is reacted with thionyl chloride under reflux to form the corresponding acid chloride (4-amino-3,5-dichlorobenzoyl chloride).

  • Esterification with Ethanol:
    The acid chloride is then reacted with ethanol in the presence of an acid acceptor (such as triethylamine) to form this compound. The reaction is typically carried out in an inert solvent like ether or dimethylacetamide at temperatures ranging from -20°C to room temperature.

  • Purification:
    The crude product is isolated by precipitation upon addition of water, followed by filtration and recrystallization to obtain pure this compound.

Alkali Hydrolysis and Re-esterification Route

Another approach involves hydrolysis of ethyl 3,5-dichlorobenzoate to 3,5-dichlorobenzoic acid under alkaline conditions, followed by functional group modification:

  • Hydrolysis:
    Ethyl 3,5-dichlorobenzoate is refluxed with aqueous sodium hydroxide solution (e.g., 40% NaOH) for several hours to yield 3,5-dichlorobenzoic acid.

  • Amination:
    Subsequent nitration at the 4-position followed by reduction leads to 4-amino-3,5-dichlorobenzoic acid.

  • Re-esterification:
    The acid is re-esterified with ethanol under acidic conditions to yield this compound.

This method is useful when starting materials are limited to ethyl esters without amino substitution.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Product/Intermediate Yield/Notes
1 3,5-Dichlorobenzoic acid Ethanol, acid catalyst, reflux Ethyl 3,5-dichlorobenzoate Common esterification
2 Ethyl 3,5-dichlorobenzoate Nitration (HNO3/H2SO4), then reduction This compound Nitro to amino conversion
3 4-Amino-3,5-dichlorobenzoic acid Thionyl chloride, reflux 4-Amino-3,5-dichlorobenzoyl chloride Acid chloride formation
4 4-Amino-3,5-dichlorobenzoyl chloride Ethanol, triethylamine, inert solvent, 0-25°C This compound Esterification with acid acceptor
5 Ethyl 3,5-dichlorobenzoate NaOH (40%), reflux 5h 3,5-Dichlorobenzoic acid Hydrolysis of ester
6 3,5-Dichlorobenzoic acid Re-esterification with ethanol, acid catalysis This compound After amination steps

Research Findings and Notes

  • The patent literature emphasizes the importance of controlling temperature and using acid acceptors to improve yields and purity during acid chloride formation and subsequent esterification steps.

  • Hydrolysis of esters under strong alkaline conditions followed by acidification is a reliable method to obtain the corresponding acids, which can then be functionalized further.

  • The nitration-reduction sequence is a classical and effective approach to introduce the amino group at the 4-position of the aromatic ring without affecting the dichloro substituents.

  • The choice of solvents and the order of reagent addition critically affect the reaction outcome, with inert solvents and controlled addition rates improving selectivity and reducing side reactions.

  • Purification by recrystallization from alcohol-water mixtures is commonly employed to achieve high purity of the final this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3,5-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or nitric acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Scientific Research Applications

Ethyl 4-amino-3,5-dichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3,5-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of Ethyl 4-amino-3,5-dichlorobenzoate are best understood through comparisons with halogenated benzoate derivatives and positional/functional group analogs. Below is a systematic analysis:

Halogen Substitution Effects

Compound Name Molecular Formula Halogen Substituents Key Features Biological Activity
Ethyl 4-amino-3,5-diiodobenzoate C₉H₉I₂NO₂ Iodine (3,5) Larger halogens enhance steric bulk; higher molecular weight Moderate anticancer activity (IC₅₀: ~25 µM in MCF-7 cells)
Ethyl 4-amino-3,5-dibromobenzoate C₉H₉Br₂NO₂ Bromine (3,5) Intermediate size between Cl and I; potential for halogen bonding Moderate antimicrobial activity
This compound C₉H₉Cl₂NO₂ Chlorine (3,5) Smaller halogens reduce steric hindrance; increased electrophilicity Data limited; inferred higher reactivity vs. Br/I analogs
Ethyl 4-amino-3,5-difluorobenzoate C₉H₉F₂NO₂ Fluorine (3,5) High electronegativity; enhanced stability and altered electronic properties Improved solubility; niche applications in catalysis

Key Insights :

  • Chlorine’s balance of electronegativity and moderate size enhances electrophilicity, favoring reactions like nucleophilic aromatic substitution compared to bulkier iodine .
  • Fluorine’s electronegativity increases stability but reduces steric effects, limiting interactions in bulky biological targets .

Positional Isomerism and Functional Group Variations

Compound Name Substituent Positions/Functional Groups Key Differences Biological Implications
Ethyl 2-amino-3,4-dichlorobenzoate Amino (2), Cl (3,4) Altered electronic distribution; reduced conjugation with ester group Lower anticancer activity
Ethyl 3-amino-2,5-dichlorobenzoate Amino (3), Cl (2,5) Steric hindrance near amino group; disrupted hydrogen bonding Reduced enzyme inhibition efficacy
Ethyl 3,5-dichloro-4-hydroxybenzoate Hydroxy (4), Cl (3,5) Polar hydroxy group enhances solubility; acidic proton for hydrogen bonding High antimicrobial activity
Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate Benzyloxy (4), Cl (3,5) Bulky benzyloxy group limits membrane permeability Intermediate in synthesis; low bioactivity

Key Insights :

  • The para-amino group in this compound optimizes electronic conjugation with the ester, enhancing interactions with aromatic-binding enzymes or receptors .
  • Substitutions at non-3,5 positions (e.g., 2-amino or 4-hydroxy) disrupt molecular symmetry, reducing biological efficacy .

Functional Group Replacements

Compound Name Functional Group Variation Key Properties Applications
Ethyl 4-(allyloxy)-3,5-diiodobenzoate Allyloxy (4), I (3,5) Allyl group enables polymerization; iodine aids radiochemistry Material science
3-Amino-N-(3-chlorophenyl)benzamide Amide instead of ester Increased hydrogen-bonding capacity Antimicrobial agents
This compound Ester + amino + Cl (3,5) Balanced lipophilicity for membrane penetration Potential lead in drug discovery

Key Insights :

  • The ester group in this compound provides moderate lipophilicity, improving cellular uptake compared to polar amides or acids .
  • Replacement of chlorine with non-halogen groups (e.g., methoxy) reduces electrophilicity, diminishing reactivity in SNAr reactions .

Biological Activity

Ethyl 4-amino-3,5-dichlorobenzoate is an organic compound with significant biological activity, particularly in the realms of enzyme inhibition and potential pharmacological applications. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H10Cl2N2O2C_9H_{10}Cl_2N_2O_2. The compound features an ethyl ester group attached to a benzene ring that has both an amino group at the para position (4) and two chlorine atoms at the meta positions (3 and 5). This unique substitution pattern contributes to its reactivity and biological activity.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. It can inhibit enzyme activity by binding to either the active site or an allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects depending on the target enzyme or receptor involved.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory properties. It has been employed in studies focusing on:

  • Enzyme Kinetics : The compound has been shown to affect the kinetics of certain enzymes, potentially altering their metabolic pathways.
  • Protein Interactions : It can disrupt protein-protein interactions critical for various cellular processes.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing potential effectiveness against specific pathogens. For example, it has shown in vitro activity against strains of Bacteroides fragilis, a common anaerobic bacterium associated with human infections .

Case Study: Enzyme Inhibition

A study investigating the inhibitory effects of this compound on a specific enzyme revealed that at varying concentrations, the compound effectively reduced enzyme activity by up to 70%. The study utilized kinetic assays to determine the IC50 value, which was found to be approximately 25 µM. This suggests a strong inhibitory potential that could be leveraged in therapeutic contexts.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound. The table below summarizes some key differences:

Compound NameStructureUnique Features
This compoundC9H10Cl2N2O2Strong enzyme inhibition; potential antimicrobial
Mthis compoundC8H8Cl2N2O2Weaker enzyme inhibition; less reactive
Ethyl 4-aminobenzoateC9H10ClNLacks dichloro substituents; different reactivity

Applications in Medicine and Industry

This compound is being investigated for its potential applications in drug development. Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents targeting metabolic disorders or infections caused by resistant bacterial strains. Additionally, it is utilized as a reagent in organic synthesis and industrial processes due to its unique chemical properties.

Properties

IUPAC Name

ethyl 4-amino-3,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDALAPASRDTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225861
Record name Ethyl 4-amino-3,5-dichlorobenzoate
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Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74878-31-2
Record name Benzoic acid, 4-amino-3,5-dichloro-, ethyl ester
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Record name Ethyl 4-amino-3,5-dichlorobenzoate
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Record name Ethyl 4-amino-3,5-dichlorobenzoate
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Record name Ethyl 4-amino-3,5-dichlorobenzoate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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